2-iodo-1H-pyrrolo[2,3-b]pyridine

Cross-coupling C–C bond formation Palladium catalysis

2-Iodo-1H-pyrrolo[2,3-b]pyridine (synonym: 2-iodo-7-azaindole; CAS 1227270-32-7) is a halogenated heterocyclic building block in the 7-azaindole family, featuring an iodine atom at the C-2 position of the fused pyrrole-pyridine bicycle (MF = C₇H₅IN₂, MW = 244.03 g mol⁻¹). The 7-azaindole scaffold is a well-established kinase-privileged fragment that serves as a hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., vemurafenib, pexidartinib) and clinical candidates.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 1227270-32-7
Cat. No. B090085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1227270-32-7
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=C2)I)N=C1
InChIInChI=1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)
InChIKeyMIVORZGIUCOUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-32-7): Core Properties and Procurement-Relevant Identity


2-Iodo-1H-pyrrolo[2,3-b]pyridine (synonym: 2-iodo-7-azaindole; CAS 1227270-32-7) is a halogenated heterocyclic building block in the 7-azaindole family, featuring an iodine atom at the C-2 position of the fused pyrrole-pyridine bicycle (MF = C₇H₅IN₂, MW = 244.03 g mol⁻¹) [1]. The 7-azaindole scaffold is a well-established kinase-privileged fragment that serves as a hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., vemurafenib, pexidartinib) and clinical candidates [2][3]. The 2-iodo derivative is a versatile synthetic intermediate that enables modular C–C bond formation via palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Stille, and Heck) to generate 2-substituted 7-azaindole libraries for medicinal chemistry and drug discovery programs [4].

Why 2-Iodo-1H-pyrrolo[2,3-b]pyridine Cannot Be Casually Substituted: Evidence-Based Differentiation


Although 7-azaindole is commercially available with various halogen substituents at C-2 ( I, Br, Cl, F), these analogs are not interchangeable building blocks. The iodine atom at C-2 confers a significantly higher oxidative addition rate in palladium-catalyzed cross-coupling compared to bromo and chloro analogs [1]. 2-Iodo-7-azaindole has been explicitly employed in Suzuki–Miyaura (49–86 % yield), Stille (49–84 % yield), and Heck (52–92 % yield) reactions, establishing it as a validated, broad-scope coupling partner [2]. Critically, structure–activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine-based human neutrophil elastase (HNE) inhibitors demonstrated that any substitution at C-2 abolishes HNE inhibitory activity (IC₅₀ = 15–51 nM for unsubstituted derivatives), whereas certain substitutions at C-5 are tolerated, confirming that C-2 modification is not a benign structural perturbation [3]. Furthermore, the 2-iodo group can be installed with high regioselectivity on N-protected 7-azaindole via directed ortho-metalation–iodolysis (87 % isolated yield over three steps) . These orthogonal lines of evidence—spanning synthetic efficiency, cross-coupling scope, and biological SAR—converge to establish that 2-iodo-1H-pyrrolo[2,3-b]pyridine is a functionally distinct, high-utility synthon that cannot be replaced by other C-2 halo-7-azaindoles without altering reaction outcomes and biological profiles.

Quantitative Differentiation Evidence: 2-Iodo-1H-pyrrolo[2,3-b]pyridine vs. In-Class Analogs


Superior Pd-Catalyzed Cross-Coupling Reactivity: 2-Iodo vs. 2-Bromo/2-Chloro-7-azaindole

In palladium-catalyzed cross-coupling reactions, aryl iodides consistently exhibit faster oxidative addition than the corresponding bromides and chlorides due to the lower C–I bond dissociation energy (ca. 57 kcal mol⁻¹ vs. ca. 71 kcal mol⁻¹ for C–Br and ca. 83 kcal mol⁻¹ for C–Cl) . For the 7-azaindole system specifically, 2-iodo-7-azaindole has been demonstrated as a competent substrate in three mechanistically distinct Pd-catalyzed transformations: Suzuki–Miyaura coupling with ArB(OH)₂ (49–86 % yield), Stille coupling with organostannanes (49–84 % yield), and Heck reaction with alkenes (52–92 % yield) [1]. A 2015 study of Pd-catalyzed amination of N-free 2-chloro-7-azaindole highlighted the challenge of C–Cl activation, requiring an optimized BrettPhos/LiHMDS system and representing the first demonstration of such a transformation on an N-free 2-chloro-7-azaindole, whereas 2-iodo-7-azaindole reacts under milder, more general conditions [2]. This differential reactivity translates to broader substrate scope, higher yields under milder conditions, and reduced catalyst loading for the 2-iodo derivative.

Cross-coupling C–C bond formation Palladium catalysis

Positional SAR: C-2 Substitution Abolishes HNE Inhibitory Activity Unlike C-5 Substitution

A systematic SAR investigation of 1H-pyrrolo[2,3-b]pyridine derivatives as human neutrophil elastase (HNE) inhibitors revealed a stringent requirement at the C-2 position: any substitution at C-2 resulted in complete loss of HNE inhibitory activity [1]. In contrast, the introduction of bulky and/or lipophilic substituents at C-5 was well tolerated, with retention of potent HNE inhibition (IC₅₀ = 15–51 nM) [1]. The study further demonstrated that active HNE inhibitors are characterized by geometries favorable for Michaelis complex formation between Ser195 and the ligand carbonyl group, a spatial arrangement that is disrupted when C-2 is occupied [1]. This means that 2-iodo-1H-pyrrolo[2,3-b]pyridine—bearing a substituent at C-2—is not itself an HNE inhibitor; rather, its value lies as a precursor that must be dehalogenated or elaborated to generate active HNE inhibitors with an unsubstituted C-2. This SAR constraint is compound-class-specific and does not generalize to all pyrrolo[2,3-b]pyridine targets, but it establishes a critical design rule for HNE programs selecting building blocks.

Human neutrophil elastase Structure–activity relationship Protease inhibition

Validated Synthetic Utility in Kinase-Targeted Medicinal Chemistry: CDK2 and CSF1R Programs

2-Iodo-1H-pyrrolo[2,3-b]pyridine has been directly employed as a key intermediate in at least two published kinase inhibitor optimization campaigns. In a CDK2/Cyclin E inhibitor program, 24 tri-heterocyclic 7-azaindole derivatives were synthesized via a convergent Huisgen [3+2] cycloaddition strategy, with the 2-iodo-7-azaindole serving as the core scaffold precursor . A separate 2024 study targeting CSF1R inhibitors evaluated two synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: the superior route relied on a chemoselective Suzuki–Miyaura cross-coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by Buchwald–Hartwig amination at C-4 [1]. The target compound (3c) was successfully prepared and evaluated, demonstrating the viability of the 2-iodo intermediate for sequential orthogonal functionalization [1].

Kinase inhibitors CDK2/Cyclin E CSF1R Medicinal chemistry

Regioselective Synthesis with Established Yield: Iodination at C-2 via LDA-Mediated Deprotonation

The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved with high regioselectivity via a directed deprotonation–iodination sequence. Starting from 7-azaindole-1-benzenesulfonamide (509 mg, 1.97 mmol), treatment with LDA (3.95 mmol) in THF at −60 °C followed by quenching with I₂ (2.96 mmol) and subsequent desulfonylation with NaOᵗBu in 1,4-dioxane under reflux afforded the target compound as a light orange solid in 87 % isolated yield (418 mg) . This three-step sequence (sulfonamide protection, directed iodination, desulfonylation) demonstrates that C-2 iodination occurs with excellent regiocontrol, avoiding competing iodination at C-3 or other ring positions. The product was characterized by ¹H NMR (300 MHz, DMSO-d₆) and ¹³C NMR (75 MHz, DMSO-d₆) .

Directed ortho-metalation Regioselective halogenation Process chemistry

Sonogashira Coupling Efficiency: 84–86% Isolated Yield for TMS-Acetylene Adduct

The reactivity of 2-iodo-1H-pyrrolo[2,3-b]pyridine in Sonogashira coupling has been quantitatively demonstrated. Reaction of the compound (1.5 g, 6.15 mmol) with ethynyl(trimethyl)silane (1.30 mL, 9.23 mmol) using CuI (118 mg, 0.62 mmol) and PdCl₂(PPh₃)₂ (217 mg, 0.31 mmol) in THF with Et₃N at room temperature for 20 h afforded 2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine in 84 % isolated yield (1.099 g) after chromatographic purification [1]. A separate entry in the same synthetic sequence reports an 86 % yield for a closely related Sonogashira adduct [1]. These yields are consistent with the broader literature demonstrating that 2-iodo-7-azaindole participates efficiently in Pd/C-mediated alkynylation in water with terminal alkynes, establishing a mild and practical method for generating 2-alkynyl-7-azaindoles [2].

Sonogashira coupling Alkynylation Continuous flow chemistry

Antiviral Drug Discovery: 2-Iodo-7-azaindole as Key Intermediate for AAK1 Inhibitors

A 2025 study on adaptor protein-2 associated kinase 1 (AAK1) inhibitors utilized a 2-iodo-7-azaindole analogue (compound 29) as a key synthetic intermediate [1]. The AAK1 program explored various bicyclic heteroaromatic scaffolds (pyrrolo[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines) derived from a known 7-azaindole-based AAK1 inhibitor lead [1]. The 2-iodo-7-azaindole analogue was prepared via regioselective deprotonation with LDA at −78 °C followed by iodination [1]. Selected congeners from this program exhibited antiviral activity against dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), with low nanomolar AAK1 binding affinity [1]. This example illustrates the continued relevance of 2-iodo-7-azaindole as a precursor for antiviral drug discovery targeting host kinases.

Antiviral agents AAK1 kinase Dengue virus Broad-spectrum antivirals

Recommended Application Scenarios for 2-Iodo-1H-pyrrolo[2,3-b]pyridine Based on Verified Evidence


Kinase-Focused Medicinal Chemistry: Modular Library Synthesis via Sequential Cross-Coupling

2-Iodo-1H-pyrrolo[2,3-b]pyridine is the preferred C-2 halogenated 7-azaindole building block for constructing focused kinase inhibitor libraries by Pd-catalyzed cross-coupling. The established Suzuki–Miyaura (49–86 % yield), Sonogashira (84–86 % yield), Stille (49–84 % yield), and Heck (52–92 % yield) reaction profiles [1][2] enable systematic diversification at C-2 to explore SAR around the kinase hinge-binding motif. The iodine atom's superior leaving-group ability allows reactions to proceed under milder conditions than bromo or chloro analogs, preserving sensitive functional groups on coupling partners [3]. This scenario directly applies to programs targeting CDK2 , CSF1R [4], FGFR, and other therapeutically relevant kinases where 7-azaindole serves as the core pharmacophore.

HNE Inhibitor Programs Requiring C-2 Unsubstituted Pyrrolo[2,3-b]pyridine Scaffolds

SAR studies conclusively demonstrate that potent HNE inhibition (IC₅₀ = 15–51 nM) requires an unsubstituted C-2 position on the 1H-pyrrolo[2,3-b]pyridine scaffold [1]. 2-Iodo-1H-pyrrolo[2,3-b]pyridine, when used as a synthetic intermediate followed by reductive dehalogenation or protodeiodination, offers a strategic entry to the C-2 unsubstituted scaffold while enabling prior functionalization at C-5 or other positions where substitution is tolerated [1]. This approach is not achievable with pre-functionalized C-2 alkyl/aryl-7-azaindoles, which permanently block the C-2 position and preclude the generation of active HNE inhibitors.

Antiviral Host-Targeted Kinase Inhibitor Discovery (AAK1, DENV, VEEV)

A 2025 antiviral drug discovery program demonstrated the successful use of a 2-iodo-7-azaindole analogue as a key intermediate for synthesizing AAK1 inhibitors with low nanomolar binding affinity and activity against dengue virus and Venezuelan equine encephalitis virus [1]. The regioselective iodination procedure (LDA, −78 °C) provides reliable access to the 2-iodo intermediate [1], which can then be elaborated to diverse AAK1-targeted chemotypes. This scenario is relevant for virology and infectious disease programs exploring host-directed antiviral strategies.

Process Chemistry Route Scouting and In-House vs. Commercial Sourcing Cost Analysis

A fully detailed synthetic procedure for 2-iodo-1H-pyrrolo[2,3-b]pyridine is available in the peer-reviewed literature: N-protection, LDA-mediated C-2 deprotonation at −60 °C, iodination with I₂, and base-mediated desulfonylation, yielding 87 % isolated product after column chromatography [1]. Process chemists can use this published protocol to benchmark in-house synthesis costs (reagents, solvents, chromatography, labor) against commercial pricing. The established purity specifications (typically ≥95 % by HPLC [2]) and availability in multi-gram quantities from reputable suppliers further facilitate cost-benefit analysis for scale-up decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.